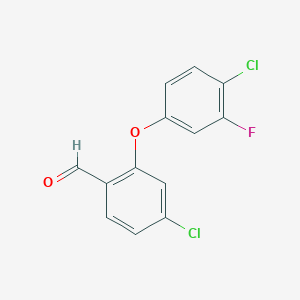![molecular formula C21H23N3O7S2 B2534172 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide CAS No. 892853-80-4](/img/structure/B2534172.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O7S2 and its molecular weight is 493.55. The purity is usually 95%.
BenchChem offers high-quality N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Pinacol Boronic Esters : Pinacol boronic esters are valuable building blocks in organic synthesis. They serve as precursors for Suzuki–Miyaura coupling reactions, which allow for the formation of carbon-carbon bonds. These reactions are mild, functional group-tolerant, and environmentally benign .
- Protodeboronation : The compound can be utilized in catalytic protodeboronation reactions. Unlike functionalizing deboronation, protodeboronation is not well-developed. However, this radical-based approach enables the removal of the boron moiety from alkyl boronic esters, leading to valuable transformations. For example, it allows for formal anti-Markovnikov alkene hydromethylation, a previously unknown process .
- The protodeboronation sequence, when paired with a Matteson–CH₂–homologation, facilitates the hydromethylation of alkenes. This transformation is valuable for modifying organic molecules. For instance, it has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- The compound plays a role in the formal total synthesis of specific natural products:
- The boron moiety in pinacol boronic esters can be converted into various functional groups, including oxidations, aminations, halogenations, and C–C bond formations. These transformations expand the scope of boron chemistry .
- Pinacol boronic esters are bench-stable, easy to purify, and often commercially available. Their stability makes them attractive for chemical reactions where the boron moiety remains in the product .
- Despite their advantages, organoboron compounds face limitations due to air and moisture sensitivity. Further research is needed to explore the protodeboronation of unactivated alkyl boronic esters, especially primary alkyl boronic esters .
Organic Synthesis and Building Blocks
Hydromethylation of Alkenes
Total Synthesis of Natural Products
Functional Group Transformations
Stability and Practicality
Challenges and Future Research
Propriétés
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S2/c1-28-9-7-24(8-10-29-2)33(26,27)15-5-3-14(4-6-15)20(25)23-21-22-16-11-17-18(31-13-30-17)12-19(16)32-21/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTIGNCJFDBXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2534093.png)



![N-(3-acetylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2534099.png)
![(Z)-ethyl 1-benzyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2534105.png)

![3-((4-methyl-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2534107.png)
![1,3-dimethyl-5-{[4-(3-oxo-1-butenyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2534108.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2534110.png)